2-[2-(Trimethylsilyl)ethyl]pyridine CAS number and safety data sheet (SDS)
2-[2-(Trimethylsilyl)ethyl]pyridine CAS number and safety data sheet (SDS)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-[2-(Trimethylsilyl)ethyl]pyridine, a versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to offer expert insights into its chemical properties, safety considerations, and practical applications, empowering researchers to leverage this compound effectively and safely in their work.
Compound Identification and Core Properties
CAS Number: 17890-16-3
Molecular Formula: C₁₀H₁₇NSi
IUPAC Name: 2-(2-(trimethylsilyl)ethyl)pyridine
2-[2-(Trimethylsilyl)ethyl]pyridine belongs to the family of silylated pyridine derivatives. The incorporation of the trimethylsilyl (TMS) group imparts unique reactivity and properties to the pyridine scaffold, making it a valuable intermediate in the synthesis of complex molecules.
Table 1: Physicochemical Properties of 2-[2-(Trimethylsilyl)ethyl]pyridine
| Property | Value | Source |
| Molecular Weight | 179.33 g/mol | [PubChem][1] |
| Appearance | Not specified, likely a liquid | Inferred from similar compounds |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in common organic solvents | Inferred from structure |
Safety Data Sheet (SDS) and Prudent Handling
GHS Hazard Classification (Anticipated):
-
Flammable Liquids: Category 4 (Combustible liquid)[2]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[3]
Hazard Statements (Anticipated):
-
H227: Combustible liquid.[2]
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures and Personal Protective Equipment (PPE):
Given the anticipated hazards, the following safety protocols are essential for handling 2-[2-(Trimethylsilyl)ethyl]pyridine:
-
Engineering Controls: All manipulations should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[4][7] It is crucial to inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat and appropriate footwear are required. For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary.[6]
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[7]
First Aid Procedures (Recommended):
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Storage and Disposal:
Store 2-[2-(Trimethylsilyl)ethyl]pyridine in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It should be stored separately from strong oxidizing agents.[9] Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2]
Synthesis and Mechanistic Insights
The synthesis of 2-[2-(trimethylsilyl)ethyl]pyridine can be achieved through the hydrosilylation of 2-vinylpyridine with a suitable silane, such as trimethylsilane, in the presence of a transition metal catalyst. This reaction is a cornerstone of organosilicon chemistry.
Conceptual Workflow for Hydrosilylation of 2-Vinylpyridine:
Figure 1: Conceptual workflow for the synthesis of 2-[2-(Trimethylsilyl)ethyl]pyridine via hydrosilylation.
Detailed Experimental Protocol (Hypothetical):
Causality: The choice of a platinum or rhodium-based catalyst is critical as they are known to efficiently catalyze the addition of a Si-H bond across a carbon-carbon double bond. The reaction is typically carried out under an inert atmosphere to prevent the deactivation of the catalyst and potential side reactions.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-vinylpyridine (1 equivalent) in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of a suitable hydrosilylation catalyst (e.g., Karstedt's catalyst or a rhodium complex, typically 0.01-1 mol%).
-
Silane Addition: Slowly add trimethylsilane (1.1-1.5 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a small amount of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-[2-(trimethylsilyl)ethyl]pyridine.
Applications in Drug Development and Organic Synthesis
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a trimethylsilyl group, as in 2-[2-(trimethylsilyl)ethyl]pyridine, offers several advantages for drug development professionals and synthetic chemists.
Role as a Versatile Building Block:
The trimethylsilyl group can serve as a stable protecting group or as a reactive handle for further chemical transformations. This dual nature makes 2-[2-(trimethylsilyl)ethyl]pyridine a valuable starting material for creating libraries of substituted pyridine derivatives for high-throughput screening in drug discovery programs.
Utility in Palladium-Catalyzed Cross-Coupling Reactions:
Silylated pyridines can participate in various palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[10] This allows for the formation of carbon-carbon bonds between the pyridine ring and other aromatic or aliphatic groups, a crucial step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Illustrative Workflow for a Hiyama Cross-Coupling Reaction:
Figure 2: Conceptual workflow of a Hiyama cross-coupling reaction utilizing a silylated pyridine.
Exemplary Experimental Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Hypothetical):
Causality: The fluoride source, typically a tetralkylammonium fluoride salt like TBAF, is crucial for activating the silicon-carbon bond, facilitating the transmetalation step with the palladium catalyst. The choice of the palladium catalyst and ligands can significantly influence the reaction yield and scope.
-
Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a fluoride source (e.g., tetrabutylammonium fluoride - TBAF, 1.5-2 equivalents).
-
Reactant Addition: Dissolve 2-[2-(trimethylsilyl)ethyl]pyridine (1.2 equivalents) in a dry, anhydrous solvent such as THF or dioxane and add it to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an appropriate organic solvent. The combined organic layers are then dried, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield the desired cross-coupled product.
Conclusion
2-[2-(Trimethylsilyl)ethyl]pyridine is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its unique combination of a pyridine scaffold and a trimethylsilyl functional group allows for a wide range of chemical transformations. By understanding its properties, adhering to strict safety protocols, and applying sound synthetic methodologies, researchers can effectively utilize this compound to advance their scientific endeavors. This guide serves as a foundational resource to inspire and enable further exploration and innovation with this promising building block.
References
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Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]
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Gelest, Inc. (2015, August 31). Safety Data Sheet: 2-[2-(TRICHLOROSILYL)ETHYL]PYRIDINE. Retrieved from [Link]
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NextSDS. (n.d.). 2-[2-(Trimethylsilyl)ethyl]pyridine — Chemical Substance Information. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Molecular Diversity Preservation International (MDPI). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596268, 2-[2-(Trimethylsilyl)ethyl]pyridine. Retrieved from [Link].
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Request PDF. (2025, August 6). Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. Retrieved from [Link]
- Marciniec, B. (Ed.). (2009). Comprehensive Handbook on Hydrosilylation. Springer Science & Business Media.
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MacNair, A. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936–1947. [Link]
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Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4351–4367. [Link]
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Helen Frankenthaler Foundation. (n.d.). Pharmaceutical Chemical Intermediates. Retrieved from [Link]
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Kim, D., & Toste, F. D. (2014). Development of (trimethylsilyl)ethyl ester protected enolates and applications in palladium-catalyzed enantioselective allylic alkylation: intermolecular cross-coupling of functionalized electrophiles. Organic letters, 16(9), 2314–2317. [Link]
- Google Patents. (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine.
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